"synthesis and characterization of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine"
"synthesis and characterization of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine"
Synthesis and Characterization of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine
Executive Summary
This technical guide details the synthesis, purification, and characterization of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine (CAS: 1261230-76-5). This molecule features a piperidine core linked via an ether bridge to a 3-chlorophenyl ring. It serves as a critical pharmacophore in medicinal chemistry, particularly in the development of GPCR ligands (e.g., muscarinic antagonists, chemokine receptor modulators) and monoamine transporter inhibitors .
The synthesis follows a convergent Williamson ether synthesis strategy utilizing an N-protected piperidine precursor to ensure regioselectivity, followed by acidic deprotection. This guide prioritizes high-yield, scalable protocols suitable for preclinical drug discovery campaigns.
Retrosynthetic Analysis
To achieve the target secondary amine without side reactions (e.g., N-alkylation), the nitrogen atom must be masked. The retrosynthetic disconnection occurs at the ether oxygen.
-
Target: 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine[1][2][3][4][5]
-
Precursors:
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Nucleophile: tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (N-Boc-4-piperidinemethanol).
-
Electrophile: 1-(Bromomethyl)-3-chlorobenzene (3-Chlorobenzyl bromide).
-
-
Strategic Logic: The primary alcohol of the piperidine derivative is deprotonated to form an alkoxide, which attacks the benzylic halide in an
fashion. The Boc group is orthogonal to the basic alkylation conditions and is removed in the final step.
Experimental Protocol
Step 1: Williamson Ether Synthesis
Reaction: N-Boc-4-piperidinemethanol + 3-Chlorobenzyl bromide
Reagents & Materials:
-
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)
-
3-Chlorobenzyl bromide (1.2 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
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N,N-Dimethylformamide (DMF), anhydrous
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Ammonium chloride (sat. aq.)
Procedure:
-
Apparatus Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.
-
Deprotonation:
-
Charge the flask with NaH (1.5 eq). Wash twice with dry hexane to remove mineral oil if downstream purification is sensitive to grease (optional for small scale).
-
Suspend NaH in anhydrous DMF (0.2 M concentration relative to limiting reagent) and cool to 0°C in an ice bath.
-
Dissolve N-Boc-4-piperidinemethanol (1.0 eq) in a minimal volume of DMF. Add this solution dropwise to the NaH suspension over 15 minutes. Gas evolution (
) will be observed. -
Critical Insight: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete alkoxide formation. The solution typically turns slightly yellow/turbid.
-
-
Alkylation:
-
Cool the mixture back to 0°C.
-
Add 3-Chlorobenzyl bromide (1.2 eq) dropwise (neat or in minimal DMF).
-
Allow the reaction to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.
-
-
Workup:
-
Quench carefully with saturated
solution at 0°C (exothermic!). -
Dilute with water and extract with Ethyl Acetate (
). -
Wash combined organics with water (
) and brine ( ) to remove DMF. -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (
, 0-20% EtOAc in Hexanes).
Step 2: N-Boc Deprotection
Reaction: N-Boc-Intermediate
Procedure:
-
Dissolve the purified intermediate from Step 1 in 1,4-dioxane (0.1 M).
-
Add 4M HCl in dioxane (10 eq).
-
Stir at RT for 2–4 hours. A white precipitate (the amine hydrochloride salt) often forms.
-
Isolation:
-
Concentrate the solvent in vacuo.
-
Triturate the residue with diethyl ether to remove non-polar impurities.
-
Filter the solid and dry under high vacuum.
-
Visualization of Workflows
Reaction Scheme & Mechanism
Caption: Two-step synthesis pathway: Base-mediated alkylation followed by acid-mediated deprotection.
Purification Logic Flow
Caption: Downstream processing flowchart ensuring removal of high-boiling solvents (DMF) and lipophilic byproducts.
Characterization & Data Validation
The following data represents the expected analytical signature for the free base form. For the HCl salt, NH protons will appear as a broad singlet at
Table 1: 1H NMR Data (400 MHz, )
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Aromatic | 7.35 – 7.15 | Multiplet | 4H | 3-Chlorophenyl ring protons |
| Benzylic | 4.52 | Singlet | 2H | |
| Ether | 3.32 | Doublet ( | 2H | |
| Piperidine | 3.08 | Doublet of triplets | 2H | |
| Piperidine | 2.60 | Triplet of triplets | 2H | |
| Methine | 1.75 | Multiplet | 1H | |
| Piperidine | 1.70 – 1.15 | Multiplet | 4H | |
| Amine | 1.80 | Broad Singlet | 1H |
Mass Spectrometry (LC-MS)
-
Formula:
-
Molecular Weight: 239.74 g/mol
-
Observed Ion:
(Characteristic Chlorine isotope pattern: M+2 peak at ~33% intensity of M peak).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete deprotonation or moisture in DMF. | Use fresh anhydrous DMF. Ensure NaH is active (grey powder, not white). Increase reaction time at 0°C. |
| Mineral Oil Contamination | NaH dispersion not washed. | Wash NaH with dry hexane before adding DMF, or use column chromatography to separate oil (elutes first in 100% Hexane). |
| N-Alkylation | Boc group cleavage during reaction. | Ensure reaction temperature does not exceed 40°C. Confirm starting material quality. |
| Emulsion during Workup | DMF presence in aqueous layer. | Wash organic layer thoroughly with water ( |
Safety & Handling
-
Sodium Hydride (NaH): Flammable solid; reacts violently with water to release hydrogen gas. Handle under inert atmosphere (Nitrogen/Argon).
-
3-Chlorobenzyl Bromide: Lachrymator and skin irritant. Handle in a fume hood.
-
DMF: Hepatotoxic and readily absorbed through skin. Use double-gloving.
References
-
Williamson Ether Synthesis Mechanism & Scope
-
Piperidine Ether Synthesis Protocols
-
Commercial Reference & CAS Verification
-
General Deprotection of N-Boc Groups
Sources
- 1. molcore.com [molcore.com]
- 2. 1220017-66-2|4-(2-((2,4-Dichlorobenzyl)oxy)ethyl)piperidine hydrochloride|BLD Pharm [bldpharm.com]
- 3. 4-(((3-氯苄基)氧基)甲基)哌啶盐酸盐 | 4-(((3-Chlorobenzyl)oxy)methyl)pipe | 1261230-76-5 - 乐研试剂 [leyan.com]
- 4. 1185020-93-2|4-((3-Chlorobenzyl)oxy)piperidine hydrochloride|BLDpharm [bldpharm.com]
- 5. CAS:1261230-76-54-(((3-Chlorobenzyl)oxy)methyl)piperidine hydrochloride-毕得医药 [bidepharm.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
